An In-depth Technical Guide to 4-tert-Butoxyphenylboronic Acid: A Strategic Reagent in Modern Organic Synthesis
An In-depth Technical Guide to 4-tert-Butoxyphenylboronic Acid: A Strategic Reagent in Modern Organic Synthesis
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, 4-tert-Butoxyphenylboronic acid (CAS No. 123324-71-0) has emerged as a cornerstone reagent, particularly valued by researchers, scientists, and professionals in drug development.[1][2] Its significance extends beyond that of a mere molecular scaffold; the strategic placement of the tert-butyl group imparts unique physicochemical properties that enhance solubility and stability, making it an invaluable asset in the construction of complex molecular architectures.[1] This guide offers a comprehensive technical overview, grounded in practical insights, to elucidate the core attributes, applications, and handling of this versatile compound. We will delve into the causality behind its widespread use, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide actionable protocols for its effective implementation in the laboratory.[3][4]
Physicochemical & Structural Profile
Understanding the intrinsic properties of 4-tert-Butoxyphenylboronic acid is fundamental to its successful application. The presence of both a lipophilic tert-butyl group and a hydrophilic boronic acid moiety confers an amphiphilic character that can be advantageous in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 123324-71-0 | [1][5][6][7][8][9] |
| Molecular Formula | C₁₀H₁₅BO₂ | [1][8] |
| Molecular Weight | 178.04 g/mol | [1][8] |
| Appearance | White to off-white crystalline powder/solid | [1][6] |
| Melting Point | 191-196 °C | [1][6] |
| Synonyms | p-tert-Butylbenzeneboronic acid, 4-tert-Butylbenzeneboronic acid | [1][8] |
The boronic acid functional group is a Lewis acid, capable of forming reversible covalent complexes with diols, a property that has been exploited in the development of sensors and bioconjugation strategies.[1][2][10] However, its most prominent role remains as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic and Practical Overview
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, a process central to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][4][11][12] 4-tert-Butoxyphenylboronic acid serves as an exemplary coupling partner in these transformations.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[13][14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and can significantly impact reaction efficiency by influencing the rate of this step and preventing side reactions like protodeboronation.[4]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling using 4-tert-Butoxyphenylboronic acid. The causality behind each step is explained to empower the researcher with the ability to adapt the procedure as needed.
Objective: To synthesize 4'-tert-butoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling of 4-bromobenzonitrile and 4-tert-Butoxyphenylboronic acid.
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles | Rationale for Choice |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 182 mg | 1.0 mmol | The aryl bromide is a common, reactive electrophile. |
| 4-tert-Butoxyphenylboronic acid | 123324-71-0 | 178.04 | 214 mg | 1.2 mmol | A slight excess ensures complete consumption of the limiting reagent. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 mmol | A robust, air-stable Pd(0) precatalyst suitable for many couplings.[15] |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 415 mg | 3.0 mmol | An effective base for activating the boronic acid; its moderate strength minimizes side reactions.[4][15] |
| Toluene | 108-88-3 | 92.14 | 8 mL | - | A common solvent for Suzuki reactions, offering good solubility for reagents. |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - | Co-solvent to aid in dissolving the base and boronic acid. |
Step-by-Step Methodology:
Caption: A logical flow for setting up, running, and isolating the product of the coupling reaction.
-
Vessel Preparation : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol), 4-tert-Butoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Expertise & Experience: Adding solids first prevents them from clumping when solvents are introduced. Using an anhydrous base is crucial as water can interfere with the catalytic cycle.
-
-
Solvent Addition : Add toluene (8 mL) and ethanol (2 mL) to the flask.
-
Causality: The toluene/ethanol mixture provides a good medium for dissolving both the organic reagents and the inorganic base, creating a more homogeneous reaction environment.
-
-
Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Trustworthiness: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction. A self-validating system ensures an inert atmosphere is maintained throughout the reaction.
-
-
Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromobenzonitrile) is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization : Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-tert-Butoxyphenylboronic acid, like many chemical reagents, requires careful handling.
Hazard Identification:
Precautionary Measures:
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood.[17][18] Avoid breathing dust.[16][17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Wash hands thoroughly after handling.[16][17][18]
-
Storage : Store in a cool (0-8 °C is often recommended), dry, and well-ventilated place.[1] Keep the container tightly closed to prevent moisture absorption, which can lead to degradation and caking.[19][20] Boronic acids are generally stable but can be hygroscopic.[19][20] Store away from strong oxidizing agents.[18]
Expanding Applications in Drug Discovery and Beyond
The utility of 4-tert-Butoxyphenylboronic acid is not confined to a single reaction type. Its derivatives are integral to various fields:
-
Pharmaceutical Development : It is a key building block in the synthesis of biologically active compounds, including potential anti-cancer agents.[1][2] The tert-butylphenyl moiety is a common feature in many drug candidates, offering a way to probe hydrophobic binding pockets in target proteins.
-
Materials Science : This reagent is used to create advanced materials like polymers and nanomaterials where the boronic acid functionality can form dynamic covalent bonds.[2]
-
Bioconjugation and Sensors : The ability of the boronic acid group to reversibly bind with diols is leveraged in developing biosensors for carbohydrates and in attaching biomolecules to surfaces.[1][2][21]
Conclusion
4-tert-Butoxyphenylboronic acid is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its value is derived not only from its participation in the robust Suzuki-Miyaura coupling but also from the advantageous properties imparted by the tert-butyl group. By understanding the mechanistic principles behind its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively harness this reagent to construct complex molecules that drive innovation in drug discovery, materials science, and beyond.
References
-
4-tert-Butylphenylboronic acid | 123324-71-0. J&K Scientific LLC. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Borate handling and storage. borax.com. [Link]
-
Exploring 4-tert-Butylphenylboronic Acid: Properties and Applications. BLKChemical. [Link]
-
(4-[(4-tert-butylphenyl)methoxy]phenyl)boronic acid. ChemUniverse. [Link]
-
4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320. PubChem - NIH. [Link]
-
4-tert-Butylphenylboronic acid (CAS 123324-71-0) Properties. Chemcasts. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Boronic acid. Wikipedia. [Link]
- Method for preparing tert-butoxycarbonyl phenylboronic acid.
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 7. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem-casts.com [chem-casts.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. innospk.com [innospk.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. rsc.org [rsc.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.ca [fishersci.ca]
- 19. laballey.com [laballey.com]
- 20. borax.com [borax.com]
- 21. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
